molecular formula C22H24N6O3S2 B2399174 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)piperidine-3-carboxamide CAS No. 1798458-75-9

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)piperidine-3-carboxamide

Cat. No. B2399174
CAS RN: 1798458-75-9
M. Wt: 484.59
InChI Key: NKEGOFHZXQUUSP-UHFFFAOYSA-N
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Description

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)piperidine-3-carboxamide is a useful research compound. Its molecular formula is C22H24N6O3S2 and its molecular weight is 484.59. The purity is usually 95%.
The exact mass of the compound 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)piperidine-3-carboxamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)piperidine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-cyclopropylpyrimidin-4-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)piperidine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been explored in the synthesis of various chemical derivatives, showcasing its versatility as a building block in organic synthesis. For instance, Shahinshavali et al. (2021) demonstrated an alternative synthesis route for a related compound, emphasizing the compound's role in the development of novel synthetic methods (Shahinshavali et al., 2021).

Biological Activity

  • The compound and its derivatives have been investigated for their biological activities, including antimicrobial, antiviral, and anti-inflammatory properties. For example, Gein et al. (2019) studied the analgesic, anti-inflammatory, and antimicrobial activities of similar compounds, highlighting the potential therapeutic applications of these molecules (Gein et al., 2019).
  • Additionally, Patel and Patel (2010) conducted a study on fluoroquinolone-based thiazolidinones, derived from similar chemical structures, and assessed their antibacterial activities, indicating the compound's relevance in the development of new antimicrobials (Patel & Patel, 2010).

Pharmaceutical Research

  • Research in the pharmaceutical domain has also included the exploration of derivatives of this compound as potential inhibitors or activators in various biological pathways. For instance, Song et al. (2011) investigated N-(pyrimidin-4-yl)thiazol-2-amine derivatives as glucokinase activators, demonstrating the compound's role in novel therapeutic agent development (Song et al., 2011).

properties

IUPAC Name

1-(6-cyclopropylpyrimidin-4-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N6O3S2/c29-21(16-2-1-10-28(13-16)20-12-19(15-3-4-15)24-14-25-20)26-17-5-7-18(8-6-17)33(30,31)27-22-23-9-11-32-22/h5-9,11-12,14-16H,1-4,10,13H2,(H,23,27)(H,26,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKEGOFHZXQUUSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=NC(=C2)C3CC3)C(=O)NC4=CC=C(C=C4)S(=O)(=O)NC5=NC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-cyclopropylpyrimidin-4-yl)-N-(4-(N-(thiazol-2-yl)sulfamoyl)phenyl)piperidine-3-carboxamide

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